6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline
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Overview
Description
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Another method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene . This method can be used to construct the quinoline core with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or the quinoline core.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Chloroquinoline: A derivative with a chlorine substituent on the quinoline ring.
5-Phenylimidazole: A compound with a phenyl group on the imidazole ring.
Uniqueness
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-chlorophenyl and a phenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H16ClN3 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
6-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]quinoline |
InChI |
InChI=1S/C24H16ClN3/c25-20-11-8-17(9-12-20)23-22(16-5-2-1-3-6-16)27-24(28-23)19-10-13-21-18(15-19)7-4-14-26-21/h1-15H,(H,27,28) |
InChI Key |
OZHBKFKRCHAUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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